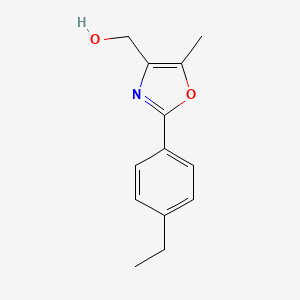

(2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol

Descripción

(2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanol is a substituted oxazole derivative characterized by a 4-ethylphenyl group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl (-CH2OH) moiety at the 4-position of the oxazole ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxymethyl group and hydrophobic contributions from the ethylphenyl substituent.

Propiedades

IUPAC Name |

[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-14-12(8-15)9(2)16-13/h4-7,15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADIZZVOCUAUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol generally follows these key steps:

- Construction of the oxazole ring bearing the 2-aryl and 5-methyl substituents.

- Introduction of a chloromethyl group at the 4-position of the oxazole ring.

- Conversion of the chloromethyl group to the hydroxymethyl group to yield the target compound.

This approach is supported by literature precedent where 2-aryl-5-methyloxazoles are chloromethylated and then further functionalized to yield oxazolylmethanol derivatives.

Preparation of 2-(4-ethylphenyl)-5-methyloxazole Precursors

The starting point is usually the synthesis of 2-aryl-5-methyloxazole derivatives. These can be synthesized via condensation reactions involving appropriate benzaldehydes and hippuric acid derivatives under acidic conditions (e.g., polyphosphoric acid at elevated temperature), promoting cyclization to the oxazole ring.

| Step | Reactants | Conditions | Outcome | Yield |

|---|---|---|---|---|

| Cyclization | 4-ethylbenzaldehyde + hippuric acid | Polyphosphoric acid, 90 °C, 4 h | 2-(4-ethylphenyl)-5-methyloxazole | ~75% (typical for related oxazoles) |

Chloromethylation at the 4-Position of Oxazole

The 4-position chloromethylation is achieved by treating the oxazole N-oxide intermediate with phosphoryl chloride (POCl3) in anhydrous chloroform under reflux. This converts the oxazole N-oxide to the corresponding 4-(chloromethyl)-5-methyloxazole derivative.

| Step | Reactants | Conditions | Outcome | Yield |

|---|---|---|---|---|

| Chloromethylation | Oxazole N-oxide derivative + POCl3 | Reflux in CHCl3, 30 min | 2-(4-ethylphenyl)-4-(chloromethyl)-5-methyloxazole | ~77% (typical) |

The reaction is quenched by treatment with ice/ammonium hydroxide to neutralize excess POCl3 and facilitate extraction.

Conversion of Chloromethyl to Hydroxymethyl Group

The chloromethyl group is then converted to the hydroxymethyl group to form this compound. This is typically done by nucleophilic substitution using aqueous hydroxide or by reduction methods, depending on the substrate stability. For oxazole derivatives, direct hydrolysis or substitution with hydroxide ion is a common approach.

Purification and Characterization

The crude product is purified by chromatographic techniques such as reverse-phase chromatography using water/methanol eluents. Characterization involves:

- 1H NMR Spectroscopy: Typical signals include aromatic protons from the 4-ethylphenyl group, methyl protons at the 5-position, and methylene protons of the hydroxymethyl group.

- Yield: Literature reports yields around 45–90% for related oxazolylmethanol compounds depending on the exact synthetic route and purification.

Summary Table of Preparation Methods

Additional Research Findings and Notes

- The oxazole N-oxide intermediate is crucial for selective chloromethylation at the 4-position.

- Reaction times and temperatures are optimized to avoid decomposition of sensitive oxazole rings.

- The use of POCl3 as a chloromethylating agent is well-documented for similar heterocyclic systems.

- Purification by reverse-phase chromatography ensures removal of polar impurities and unreacted starting materials.

- Characterization by 1H NMR confirms the presence of the hydroxymethyl group and substitution pattern on the oxazole ring.

Análisis De Reacciones Químicas

Types of Reactions

(2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

The compound (2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol , identified by its CAS number 768-59-2, is a unique chemical structure with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The oxazole moiety is known for its biological activity, making this compound a candidate for drug development. Research has indicated that derivatives of oxazole can exhibit anti-inflammatory, antibacterial, and antifungal properties. The incorporation of the 4-ethylphenyl group may enhance lipophilicity, potentially increasing bioavailability and efficacy.

Material Science

Compounds with similar structures are often explored for their properties in polymer chemistry. The functional groups present in this compound can be utilized to synthesize polymers with specific thermal and mechanical properties. This could lead to advancements in creating smart materials or coatings that respond to environmental stimuli.

Pharmaceutical Formulations

The solubility of such compounds is critical for their application in pharmaceuticals. Studies have demonstrated that modifying the chemical structure can enhance solubility and stability, which are essential for effective drug delivery systems. For instance, formulations using this compound could be developed to improve the pharmacokinetic profiles of existing drugs.

Preclinical studies often assess the biological activity of compounds like this compound. Data from these studies can provide insights into mechanisms of action, optimal dosing strategies, and potential side effects.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of oxazole derivatives against various strains of bacteria. The results indicated that modifications to the oxazole ring significantly influenced antibacterial efficacy. The compound demonstrated promising activity against resistant strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Polymer Synthesis

Research focused on synthesizing polymers incorporating this compound revealed enhanced thermal stability compared to traditional polymers. The study highlighted the potential for developing high-performance materials suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of (2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring and the phenyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

a) [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol (CAS: 2003137-37-7)

- Key Differences : The aryl group at the 2-position is a 2-methylphenyl instead of 4-ethylphenyl, and the oxazole methyl group is at position 4 instead of 3.

b) 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid (CAS: 328918-82-7)

- Key Differences: A bromine atom replaces the ethyl group on the phenyl ring, and an acetic acid substituent is present at the 4-position instead of methanol.

Pharmacologically Active Oxazole Derivatives

a) N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (7gg)

- Structure : Features a 4-fluorophenyl group and a piperidine-carboxamide tail.

- Activity : Demonstrated efficacy as a hepatitis C virus (HCV) entry inhibitor, with enhanced pharmacokinetic stability due to fluorination .

- Comparison : The fluorophenyl group in 7gg improves metabolic stability compared to the ethylphenyl group in the target compound, which may influence bioavailability .

b) 2-(4-(2-(2-([1,1':4',1''-terphenyl]-4-yl)-5-methyloxazol-4-yl)ethoxy)phenoxy)-2-methylpropanoic acid

- Structure: Incorporates a terphenyl-oxazole core and a propanoic acid group.

- Activity : Acts as a dual PPAR-α/γ agonist (IC50 = 174 nM for PPAR-α), highlighting the role of oxazole in nuclear receptor modulation .

- Comparison: The carboxylic acid moiety in this derivative enables stronger receptor binding compared to the hydroxymethyl group in (2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol, which may limit its therapeutic scope to non-polar targets .

Table 1: Comparative Analysis of Key Oxazole Derivatives

Actividad Biológica

(2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the ethylphenyl group and the hydroxymethyl substituent enhances its potential interactions with biological targets.

The proposed mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The oxazole moiety may facilitate binding to these targets, leading to modulation of biochemical pathways. Detailed studies are needed to identify the exact molecular interactions and pathways involved in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive understanding.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated its potential to inhibit cancer cell proliferation in vitro, although further investigation into its efficacy in vivo is necessary to validate these findings .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC value comparable to standard antibiotics .

- Anticancer Study : In vitro assays showed that this compound inhibited the growth of human cancer cell lines, suggesting a potential role as an anticancer agent. Further research is needed to explore its mechanism and effectiveness in animal models .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for (2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Start with condensation of 4-ethylbenzaldehyde with methylglyoxal to form the oxazole core. Introduce the hydroxymethyl group via nucleophilic substitution or oxidation of a precursor (e.g., chloromethyl intermediates). For example, hydrazine hydrate has been used in ethanol under reflux (6 hours) to modify oxazole derivatives .

- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to improve solubility and yield. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/ice-water) to isolate crystalline products .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole formation | Ethanol, reflux (8 hours) | 65-75% | |

| Hydroxymethylation | Hydrazine hydrate, HCl, ice-water | ~70% | |

| Purification | Recrystallization (ethanol) | >95% |

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis : Assign H and C NMR peaks by comparing with structurally similar oxazole derivatives. For example, the methyl group on the oxazole resonates at δ ~2.5 ppm, while the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm .

- X-ray Crystallography : Determine crystal structure to confirm stereochemistry. Use solvents like ethanol or DMSO for crystallization. Compare unit cell parameters with databases (e.g., CCDC) .

- IR Spectroscopy : Identify O-H stretching (3200-3600 cm) and C=N/C-O vibrations (1600-1700 cm) to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structure elucidation?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the hydroxymethyl proton and the oxazole C-4 carbon confirm connectivity .

- Isotopic Labeling : Synthesize deuterated analogs to simplify H NMR interpretation.

- Crystallographic Validation : Resolve ambiguities (e.g., rotational isomers) via single-crystal X-ray diffraction .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

- Modify Substituents : Replace the 4-ethylphenyl group with fluorophenyl or methoxyphenyl groups to assess electronic effects on bioactivity (e.g., antiviral or antibacterial potency) .

- Functional Group Variation : Convert the hydroxymethyl group to esters or ethers to study metabolic stability.

- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to targets like HCV entry proteins .

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Control Experiments : Include positive (e.g., known inhibitors) and negative controls (e.g., solvent-only) in bioassays.

- Purity Assessment : Verify compound purity (>95%) via HPLC-MS. Impurities from incomplete purification (e.g., residual hydrazine) may skew results .

- Replicate Studies : Collaborate with independent labs to validate activity against targets like peroxisome proliferator-activated receptors .

Q. What methodologies are recommended for evaluating environmental impact and toxicity?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F (ready biodegradability) to assess persistence in water/sediment systems .

- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). The compound’s logP (~2.5) suggests moderate bioaccumulation risk .

- Metabolite Profiling : Identify degradation products via LC-QTOF-MS to detect toxic intermediates.

Q. How can researchers incorporate this compound into radiolabeled probes for biodistribution studies?

Methodological Answer:

- Isotopic Labeling : Use F-labeling (e.g., via nucleophilic substitution with F-fluoride) for PET imaging. Optimize reaction conditions (e.g., KF/K222 complex in acetonitrile) .

- Biodistribution Protocols : Administer F-labeled analogs to rodents and quantify uptake in organs via gamma counting. Compare with unlabeled compound to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.